molecular formula C11H9N3OS B3170366 5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine CAS No. 942850-05-7

5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine

Cat. No.: B3170366
CAS No.: 942850-05-7
M. Wt: 231.28 g/mol
InChI Key: NQEKOXDLTUXYMT-UHFFFAOYSA-N
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Description

5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of thiazoloquinolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine typically involves the reaction of quinoline derivatives with thiazole precursors under specific conditions. One common method includes the use of thiophene-2-carbonyl chloride and quinoline derivatives in the presence of a base . The reaction is usually carried out in an organic solvent such as methylene chloride or chloroform, and the progress is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, sulfonyl, bromo, formyl, and acyl derivatives .

Scientific Research Applications

5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial DNA gyrase or other essential enzymes . In cancer research, it may interfere with cell proliferation pathways, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyquinoline Derivatives: These compounds share a similar quinoline core structure and have been studied as EZH2 inhibitors with potential anticancer activity.

    Thiazolidine Derivatives: These compounds have a thiazolidine ring and are known for their enantioselective synthesis and biological activities.

Uniqueness

5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine is unique due to its specific combination of a methoxy group, thiazole ring, and quinoline core.

Properties

IUPAC Name

5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-15-7-5-8-10(14-11(12)16-8)6-3-2-4-13-9(6)7/h2-5H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEKOXDLTUXYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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